N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide
Description
N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide is a heterocyclic compound characterized by a fused benzofuropyrimidinone core and an acetamide side chain substituted with a cyclopentyl group. This structure confers unique electronic and steric properties, making it a candidate for targeting enzymes or receptors involved in inflammatory or oncological pathways. Its molecular formula is C₁₈H₁₇N₃O₄ (molecular weight: 339.35 g/mol), though variations in substituents can significantly alter its pharmacodynamic and pharmacokinetic profiles .
Properties
IUPAC Name |
N-cyclopentyl-2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-13(18-10-5-1-2-6-10)9-20-16(22)15-14(19-17(20)23)11-7-3-4-8-12(11)24-15/h3-4,7-8,10H,1-2,5-6,9H2,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULMYNGXUNAINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide typically involves multi-step organic synthesis:
Formation of the benzofuro[3,2-d]pyrimidin core: : Starting from suitable substituted benzene and pyrimidine derivatives, a combination of cyclization reactions is often used.
Incorporation of the dioxo groups: : Oxidation steps using reagents like potassium permanganate or chromium trioxide.
Attachment of the cyclopentyl group: : Alkylation reactions under strong base conditions (e.g., sodium hydride).
Final acetamide formation: : Amidation reaction utilizing acyl chlorides and amines under mild heating.
Industrial Production Methods
Industrial-scale production often streamlines these steps to maximize yield and minimize waste:
Catalytic processes: : Employing catalysts like palladium on carbon.
Optimized reactors: : Using continuous flow reactors for more efficient processing.
Green chemistry approaches: : Incorporating environmentally friendly solvents and reagents where possible.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide undergoes various chemical reactions including:
Oxidation: : Enhanced by peroxides or molecular oxygen in the presence of catalysts.
Reduction: : Utilizing hydrogenation techniques with metals like platinum or nickel.
Substitution: : Reactions with halides and nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Acetonitrile, tetrahydrofuran, dimethylformamide.
Major Products Formed
Products of these reactions include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide has a wide array of research applications:
Chemistry: : Used in the synthesis of complex organic molecules.
Biology: : Studied for its potential biological activities.
Medicine: : Investigated for therapeutic potentials, including antiviral, anticancer, and antimicrobial properties.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound's mechanism involves interacting with specific molecular targets:
Molecular Targets: : Enzymes like kinases or proteases.
Pathways Involved: : Inhibition of key metabolic or signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Cycloalkyl Acetamide Derivatives
- N-cyclopropyl-2-[7-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetamide (): Molecular Formula: C₁₉H₁₉N₅O₄ Molecular Weight: 381.39 g/mol Key Differences: Replacement of the benzofuropyrimidinone core with a pyrimidopyrimidinone system and substitution of cyclopentyl with cyclopropyl.
Sulfur-Containing Derivatives
- N-(4-chlorophenyl)-3-(4-oxo-2-sulfanylidene-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanamide (): Molecular Formula: C₁₉H₁₄ClN₃O₃S Molecular Weight: 399.85 g/mol Key Differences: Incorporation of a sulfanylidene group at position 2 and a 4-chlorophenyl substituent.
Stereochemical Variants
- Pharmacopeial Isomers (): Examples include stereoisomers like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide. These compounds emphasize the role of stereochemistry in modulating activity. While the target compound lacks chiral centers, its rigid benzofuropyrimidinone core may mimic the conformational restraint achieved by stereochemical complexity in these analogs .
Physicochemical and Pharmacological Insights
Molecular Weight and Solubility Trends
Computational Docking Relevance
AutoDock4 () has been widely used to predict binding modes of similar compounds. For the target molecule, rigid docking simulations might highlight interactions between the benzofuropyrimidinone core and catalytic residues (e.g., in kinases or proteases), while the cyclopentyl group could occupy hydrophobic subsites. Flexible sidechain docking (as validated in HIV protease studies) may further refine predictions for derivatives with bulkier substituents .
Biological Activity
N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
Synthesis
The synthesis of N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide typically involves the reaction of cyclopentylamine with appropriate precursors that contain the benzofuro-pyrimidine moiety. The synthetic pathway generally includes:
- Formation of the Benzofuro-Pyrimidine Core : This is achieved through cyclization reactions involving substituted pyrimidines and benzofuro derivatives.
- Acetylation : The final step involves acetylation to introduce the acetamide functional group, enhancing the compound's solubility and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide. Notably:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cells. For instance, one study reported a log GI50 value of -6.01 for the HOP-92 cell line and -6.00 for U251 cells, indicating potent activity against these targets .
Antibacterial Activity
The compound also exhibits antibacterial properties. In vitro tests revealed:
- Inhibition of Bacterial Growth : It showed effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. The structure-activity relationship (SAR) studies indicated that modifications to the benzofuro and pyrimidine rings could enhance antibacterial efficacy .
Case Study 1: Anticancer Evaluation
A specific study evaluated the anticancer effects of N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide on a panel of cancer cell lines. The findings indicated that:
| Cell Line | Log GI50 Value |
|---|---|
| HOP-92 | -6.01 |
| U251 | -6.00 |
These results underscore its selectivity and potency in targeting malignant cells.
Case Study 2: Antibacterial Activity Assessment
In another investigation focusing on antibacterial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
This study demonstrated that the compound can effectively inhibit bacterial growth at relatively low concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
